Trisulfo-Cy5.5-Alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

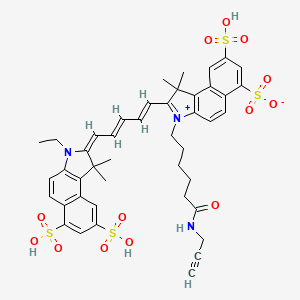

2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H47N3O13S4/c1-7-22-45-40(48)17-13-10-14-23-47-35-21-19-31-33(25-29(62(52,53)54)27-37(31)64(58,59)60)42(35)44(5,6)39(47)16-12-9-11-15-38-43(3,4)41-32-24-28(61(49,50)51)26-36(63(55,56)57)30(32)18-20-34(41)46(38)8-2/h1,9,11-12,15-16,18-21,24-27H,8,10,13-14,17,22-23H2,2-6H3,(H4-,45,48,49,50,51,52,53,54,55,56,57,58,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXCITITVUDFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H47N3O13S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Trisulfo-Cy5.5-Alkyne: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trisulfo-Cy5.5-Alkyne, a near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development. This document details its spectral properties, chemical characteristics, and its primary application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Detailed experimental protocols for labeling biomolecules are provided, along with a visualization of a relevant experimental workflow.

Core Properties of this compound

This compound is a water-soluble cyanine (B1664457) dye functionalized with an alkyne group. The three sulfonate groups (-SO₃⁻) confer excellent water solubility, minimizing aggregation and non-specific binding in aqueous biological environments. Its fluorescence in the near-infrared spectrum is advantageous for in vitro and in vivo imaging, as it reduces autofluorescence from biological samples.

Spectral and Physicochemical Data

The following tables summarize the key quantitative data for this compound, compiled from various commercial suppliers.

| Spectral Properties | Value | References |

| Excitation Maximum (λex) | ~678 nm | [1][2] |

| Emission Maximum (λem) | ~694 nm | [1][2] |

| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | [1] |

| Physicochemical Properties | Value | References |

| Molecular Weight | ~954.1 g/mol | [1] |

| Molecular Formula | C₄₄H₄₇N₃O₁₃S₄ | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Storage Conditions | -20°C, desiccated, protected from light | [1] |

Principles of Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily employed as a fluorescent reporter molecule in click chemistry. This bioorthogonal reaction enables the covalent ligation of the alkyne-functionalized dye to a biomolecule of interest that has been modified to contain an azide (B81097) group. The reaction is highly specific and efficient, proceeding under mild, biocompatible conditions.

The CuAAC reaction involves the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-modified biomolecule. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and protect the biomolecule from damage by reactive oxygen species.[3][4]

Experimental Protocols

The following are generalized protocols for the labeling of azide-modified proteins and oligonucleotides with this compound using CuAAC. These should serve as a starting point for optimization for specific applications.

Labeling of Azide-Modified Proteins in Cell Lysate

This protocol is adapted from general procedures for labeling proteins in complex mixtures.[1][3][5]

Materials:

-

Azide-modified protein lysate (1-5 mg/mL in a suitable buffer without primary amines, e.g., PBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate (B8700270)

-

Phosphate-Buffered Saline (PBS)

-

Microcentrifuge tubes

Stock Solutions:

-

This compound: 10 mM in DMSO.

-

THPTA: 100 mM in water.

-

CuSO₄: 20 mM in water.

-

Sodium Ascorbate: 300 mM in water (prepare fresh).

Procedure:

-

In a microcentrifuge tube, combine the following:

-

50 µL of azide-modified protein lysate

-

90 µL of PBS

-

20 µL of 2.5 mM this compound in DMSO or water.

-

-

Vortex the mixture briefly.

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

To initiate the click reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex the mixture thoroughly.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or for purification.

Purification of Labeled Protein:

-

Excess dye and reagents can be removed by methods such as size-exclusion chromatography (e.g., Sephadex G-25 columns) or dialysis.[5]

Labeling of Azide-Modified Oligonucleotides

This protocol is based on general methods for oligonucleotide labeling.[4][6][7]

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

DMSO

-

2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

-

Sodium Ascorbate

-

Copper(II)-TBTA complex (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

-

Nuclease-free water

Stock Solutions:

-

Azide-modified oligonucleotide: Varies (e.g., 100 µM in nuclease-free water).

-

This compound: 10 mM in DMSO.

-

Sodium Ascorbate: 5 mM in nuclease-free water (prepare fresh).

-

Copper(II)-TBTA complex: 10 mM in 55% DMSO.

Procedure:

-

In a pressure-tight vial, dissolve the azide-modified oligonucleotide in nuclease-free water.

-

Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.

-

Add DMSO to a final concentration of 50% (v/v) and vortex.

-

Add this compound stock solution to a final concentration that is 1.5 times the oligonucleotide concentration and vortex.

-

Add the 5 mM sodium ascorbate stock solution to a final concentration of 0.5 mM and vortex briefly.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[7]

-

Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and cap tightly.

-

Vortex the mixture thoroughly.

-

Incubate at room temperature overnight, protected from light.

-

The labeled oligonucleotide can be purified by ethanol (B145695) precipitation followed by RP-HPLC or PAGE.[6]

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the chemical reaction and a relevant experimental workflow where this compound can be applied.

While a specific signaling pathway involving this compound is not detailed in the available literature, the "Click-DIGE" (Difference Gel Electrophoresis) workflow provides a powerful example of its application in comparative proteomics.[8] In this workflow, two different cell populations are metabolically labeled with an azido-sugar. After cell lysis, the glycoproteins in each lysate are "clicked" with spectrally distinct alkyne-dyes (such as this compound and a Cy3-alkyne). The samples are then combined and separated by two-dimensional gel electrophoresis. By comparing the fluorescence intensities at the different wavelengths, researchers can identify and quantify differences in the glycosylation of proteins between the two samples.

Conclusion

This compound is a versatile and valuable tool for researchers in the life sciences. Its excellent water solubility and near-infrared fluorescence properties make it well-suited for a wide range of bioconjugation and imaging applications. The primary utility of this dye lies in its ability to be efficiently and specifically incorporated into azide-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition reaction. The provided protocols and workflow diagram serve as a guide for the application of this compound in proteomics and other areas of biological research, enabling the sensitive detection and analysis of a wide array of biomolecules.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. This compound, 2055046-12-1 | BroadPharm [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. confluore.com [confluore.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. interchim.fr [interchim.fr]

- 8. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trisulfo-Cy5.5-Alkyne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy5.5-Alkyne, a near-infrared fluorescent probe, and its mechanism of action within the framework of click chemistry. It details the underlying principles of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, presents key quantitative data, outlines experimental protocols, and illustrates relevant workflows for its application in research and development.

Core Concepts: Click Chemistry and the Role of this compound

Click chemistry is a chemical philosophy that emphasizes reactions that are high-yielding, wide in scope, create inoffensive byproducts, are stereospecific, and simple to perform in benign solvents like water.[1][2] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097).[3]

This compound is a specialized reagent designed for this process. It comprises three key components:

-

A Cy5.5 Core: A cyanine (B1664457) dye that fluoresces in the near-infrared (NIR) spectrum.[4]

-

Three Sulfonate (Trisulfo) Groups: These impart high water solubility to the molecule, making it suitable for use in aqueous biological buffers.[5]

-

A Terminal Alkyne Group: This functional group is the reactive handle that specifically participates in the CuAAC reaction, allowing the entire dye molecule to be covalently attached to a target bearing an azide group.[6]

Mechanism of Action: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction dramatically accelerates the rate of triazole formation by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[7][8] This catalysis ensures the reaction proceeds efficiently under biocompatible conditions (neutral pH, aqueous environment, room temperature) and with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[7][8]

The catalytic cycle, supported by extensive evidence, involves the following key steps:[7][]

-

Formation of Copper(I)-Acetylide: The active Cu(I) catalyst, often generated in situ from Cu(II) salts (like CuSO₄) and a reducing agent (like sodium ascorbate), coordinates to the terminal alkyne of the this compound.[8][10] This coordination increases the acidity of the alkyne's terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate.[10][11]

-

Coordination with Azide: The azide-modified target molecule then coordinates to the copper center.

-

Cycloaddition: A six-membered copper metallacycle intermediate is formed.[8]

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis releases the final triazole-linked product and regenerates the Cu(I) catalyst, allowing the cycle to continue.[8][]

The resulting 1,2,3-triazole ring is a stable, rigid, and aromatic linker that covalently attaches the Cy5.5 fluorophore to the target molecule.[1]

Quantitative Data and Specifications

The utility of this compound is defined by its physicochemical and spectral properties.

| Property | Value | Reference |

| Molecular Formula | C₄₄H₄₇N₃O₁₃S₄ | [6] |

| Molecular Weight | ~954.1 g/mol | [6] |

| Excitation Max (λex) | ~673-678 nm | [6] |

| Emission Max (λem) | ~694-707 nm | [6] |

| Extinction Coefficient | ~190,000 M⁻¹cm⁻¹ | [6] |

| Solubility | Water, DMSO, DMF | [6] |

| Purity | ≥90% | [6] |

Note: Exact spectral properties can vary slightly depending on the solvent and conjugation state. A related compound, Trisulfo-Cy5-Alkyne, has a higher extinction coefficient of 250,000 M⁻¹cm⁻¹ and slightly different spectral properties (λex/λem ≈ 647/670 nm).[12][13][14]

Experimental Protocols

This section provides a generalized protocol for labeling an azide-modified biomolecule (e.g., a protein) with this compound. Concentrations and incubation times may require optimization for specific applications.

Materials:

-

Azide-modified biomolecule in a suitable buffer (e.g., PBS, HEPES).

-

This compound.

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

-

Sodium Ascorbate (B8700270) (Na-Asc) stock solution (freshly prepared, e.g., 100 mM in water).

-

Aminoguanidine (B1677879) (optional, to prevent oxidative damage) stock solution (e.g., 100 mM in water).[15][16]

Protocol for Labeling in Solution:

-

Reagent Preparation:

-

Dissolve this compound in water or DMSO to create a concentrated stock solution (e.g., 5-10 mM).

-

Prepare a fresh solution of Sodium Ascorbate immediately before use.

-

-

Reaction Setup (Example for a 500 µL final volume):

-

In a microcentrifuge tube, combine the following in order:

-

Azide-modified biomolecule and buffer to a volume of 432.5 µL. Aim for a final biomolecule-alkyne concentration of 2-60 µM.[15]

-

10 µL of 5 mM this compound stock (final concentration: 100 µM, providing a ~2-fold excess over the biomolecule).[15]

-

A premixed solution of 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. This creates the catalyst complex. (Final concentrations: 0.10 mM CuSO₄, 0.50 mM THPTA).[15]

-

(Optional) 5 µL of 100 mM aminoguanidine (final concentration: 1 mM).[15]

-

-

Vortex briefly to mix.

-

-

Initiation and Incubation:

-

Purification:

-

Remove the unreacted dye and copper catalyst from the labeled biomolecule using an appropriate method, such as:

-

Size-exclusion chromatography (e.g., spin columns).

-

Dialysis.

-

Precipitation of the biomolecule.

-

-

-

Characterization:

-

Confirm successful labeling by measuring the absorbance of the purified conjugate at the dye's absorption maximum (~678 nm) and the biomolecule's absorption maximum (e.g., 280 nm for protein).

-

Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

-

Applications in Research and Drug Development

The ability to specifically and covalently attach a bright, water-soluble, near-infrared fluorophore makes this compound a valuable tool in numerous applications:

-

Fluorescence Microscopy: Enables sensitive imaging of alkyne-labeled lipids, glycans, or proteins in fixed or living cells.[16][17] The NIR emission minimizes autofluorescence from biological samples.

-

In Vivo Imaging: The spectral properties of Cy5.5 are well-suited for deep-tissue imaging in animal models due to lower light scattering and absorption by tissues in the NIR window.

-

Flow Cytometry: Quantitatively analyze cell populations labeled with the dye.[16]

-

Bioconjugation: Create fluorescently labeled antibodies, peptides, or nucleic acids for use in immunoassays, fluorescence in situ hybridization (FISH), or as molecular probes.[3]

-

Drug Development: Track the biodistribution of an azide-modified drug candidate or visualize its interaction with a target molecule.

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. This compound, 2055046-12-1 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Click Chemistry [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trisulfo-Cy5-Alkyne, 2055138-90-2 | BroadPharm [broadpharm.com]

- 13. cenmed.com [cenmed.com]

- 14. cenmed.com [cenmed.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Water Solubility of Trisulfo-Cy5.5-Alkyne: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of labeling reagents is paramount for successful experimentation. This technical guide delves into the water solubility of Trisulfo-Cy5.5-Alkyne, a near-infrared fluorescent dye increasingly utilized in bioconjugation and imaging.

This compound is a cyanine (B1664457) dye characterized by the presence of three sulfonate (SO₃⁻) groups and a terminal alkyne moiety. The incorporation of these sulfonate groups is a key chemical modification that confers high water solubility to the molecule.[1][2] This is a significant advantage over its non-sulfonated counterparts, which often require the use of organic co-solvents like DMSO or DMF for dissolution before they can be used in aqueous biological buffers.[1] The enhanced water solubility of sulfonated cyanine dyes like this compound minimizes their tendency to aggregate in aqueous environments, a common issue with hydrophobic fluorescent dyes that can lead to quenching of the fluorescence signal and non-specific binding.[1]

Quantitative Solubility Data

| Compound Name | Stated Solvents | Quantitative Solubility Data |

| This compound | Water, DMSO, DMF, DCM | Data not specified[3] |

| Trisulfo-Cy5-Alkyne | Water, DMSO, DMF, DCM | Data not specified[4] |

| diSulfo-Cy5 alkyne | Water, DMSO, DMF | Data not specified[5] |

| sulfo-Cyanine5 carboxylic acid | Water, DMF, DMSO | 0.35 M (240 g/L)[6] |

| Cy5.5 Alkyne (non-sulfonated) | DMSO | ≥65.6 mg/mL[7] |

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group on this compound allows for its covalent attachment to azide-modified biomolecules via a copper-catalyzed click chemistry reaction.[3][8] This highly efficient and specific reaction is a cornerstone of bioconjugation. Below is a general protocol for labeling an azide-containing protein with this compound in an aqueous buffer.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

Copper chelator stock solution (e.g., 100 mM BTTAA or THPTA in water)

-

Purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Dissolve this compound in water or the reaction buffer to a desired stock concentration (e.g., 10 mM).

-

Prepare a fresh solution of sodium ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-10 mg/mL).

-

Add this compound to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is a common starting point.

-

Add the copper chelator to the reaction mixture to a final concentration of 1-2 mM.

-

Add CuSO₄ to a final concentration of 0.1-0.5 mM.

-

Initiate the reaction by adding the sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can also be performed at 4°C for a longer duration if the biomolecule is sensitive to temperature.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting or size-exclusion chromatography column.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum (~678 nm).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the primary application for this compound.

References

- 1. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 3. This compound, 2055046-12-1 | BroadPharm [broadpharm.com]

- 4. Trisulfo-Cy5-Alkyne, 2055138-90-2 | BroadPharm [broadpharm.com]

- 5. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. raybiotech.com [raybiotech.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Trisulfo-Cy5.5-Alkyne for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features, experimental protocols, and applications of Trisulfo-Cy5.5-Alkyne, a near-infrared fluorescent probe, in the realm of fluorescence microscopy. Its exceptional properties make it a valuable tool for the precise visualization and analysis of biological processes at the molecular level.

Core Features and Physicochemical Properties

This compound is a water-soluble cyanine (B1664457) dye functionalized with an alkyne group, rendering it suitable for bioorthogonal "click chemistry" reactions. The presence of three sulfonate groups significantly enhances its hydrophilicity, which is advantageous for biological applications by minimizing non-specific binding and aggregation in aqueous environments.

Spectral Characteristics

Operating in the near-infrared (NIR) spectrum, this compound offers the significant advantage of reduced autofluorescence from biological samples, leading to an improved signal-to-noise ratio in imaging experiments. The key spectral properties are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~678 nm | [1] |

| Emission Maximum (λem) | ~694 nm | [1] |

| Molar Extinction Coefficient (ε) | ~190,000 cm⁻¹M⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φ) | 0.21 |

Chemical and Physical Data

| Property | Value | Reference |

| Molecular Weight | ~954.1 g/mol | [1] |

| Solubility | Water, DMSO, DMF | [1][2] |

| Storage | -20°C, desiccated, protected from light | |

| Purity | >95% (HPLC) | [2] |

Experimental Protocols

The primary application of this compound in fluorescence microscopy is its covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This allows for the specific labeling of proteins, nucleic acids, lipids, and other molecules of interest for subsequent visualization.

General Workflow for Cellular Imaging

The experimental workflow for labeling and imaging biomolecules within cells using this compound typically involves three main stages: metabolic or enzymatic incorporation of an azide-modified precursor, fixation and permeabilization of the cells, and the click chemistry reaction to attach the fluorescent dye.

General workflow for cellular imaging.

Detailed Protocol for Intracellular Protein Labeling

This protocol is adapted from methodologies for labeling biomolecules in fixed cells and is intended as a starting point for optimization.

Materials:

-

Cells cultured on glass coverslips

-

Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

This compound stock solution (10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)

-

Sodium ascorbate (B8700270) stock solution (1 M in water, freshly prepared)

-

PBS (phosphate-buffered saline)

-

Mounting medium with DAPI

Procedure:

-

Metabolic Labeling: Incubate cells with medium containing an azide-modified amino acid (e.g., 1-4 hours with 50-100 µM AHA) to incorporate the azide (B81097) moiety into newly synthesized proteins.

-

Cell Fixation: Wash cells twice with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

-

Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

-

Click Reaction Cocktail Preparation (prepare immediately before use):

-

For a 500 µL reaction volume per coverslip:

-

435 µL PBS

-

10 µL CuSO₄ solution (final concentration 1 mM)

-

20 µL THPTA solution (final concentration 4 mM)

-

2.5 µL this compound stock solution (final concentration 50 µM)

-

-

Vortex the mixture briefly.

-

Add 25 µL of freshly prepared sodium ascorbate solution (final concentration 50 mM) to initiate the reaction. Vortex immediately.

-

-

Click Labeling: Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.

-

Counterstaining and Mounting: Stain the nuclei with a DAPI solution if desired. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the labeled proteins using a fluorescence microscope equipped with appropriate filters for the Cy5.5 channel (e.g., excitation at ~640 nm and emission at ~700 nm).

Applications in Signaling Pathway Analysis

The ability to specifically label and visualize proteins involved in signaling cascades provides a powerful tool for dissecting cellular communication networks. While direct studies citing this compound for specific signaling pathways are emerging, the methodology is well-suited for applications such as visualizing G-protein coupled receptor (GPCR) trafficking or tracking the localization of key kinases in a phosphorylation cascade.

Visualizing GPCR Internalization

GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction. Upon ligand binding, many GPCRs are internalized, a process that is critical for signal desensitization and downstream signaling. By metabolically labeling a GPCR of interest with an azide-modified amino acid and subsequently tagging it with this compound, researchers can visualize the process of receptor internalization in response to agonist stimulation.

GPCR internalization visualization.

Concluding Remarks

This compound is a robust and versatile fluorescent probe for advanced fluorescence microscopy. Its near-infrared spectral properties, high water solubility, and suitability for click chemistry make it an excellent choice for a wide range of applications in cell biology and drug discovery. The protocols and information provided in this guide serve as a foundation for researchers to effectively utilize this powerful tool in their investigations of complex biological systems.

References

An In-depth Technical Guide to Trisulfo-Cy5.5-Alkyne: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trisulfo-Cy5.5-Alkyne, a near-infrared (NIR) fluorescent probe widely utilized in biological research and drug development. We will delve into the core characteristics of this molecule, with a particular focus on its alkyne group, which is central to its utility in bioconjugation via "click chemistry." This guide offers detailed quantitative data, experimental protocols, and visual workflows to empower researchers in leveraging this powerful tool for their studies.

Core Properties of this compound

This compound is a water-soluble cyanine (B1664457) dye characterized by its exceptional brightness and photostability in the near-infrared spectrum.[1] Its key features include three sulfonate groups that confer high aqueous solubility, minimizing non-specific binding in biological assays, and a terminal alkyne group for covalent labeling of azide-modified molecules.[2] The fluorescence of Cy5.5 is largely insensitive to pH variations between 4 and 10, a crucial attribute for experiments in physiological buffers.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and related cyanine dye alkynes, providing a comparative overview for experimental design.

Table 1: Physicochemical Properties

| Property | This compound | Trisulfo-Cy5-Alkyne | Source |

| Molecular Formula | C44H47N3O13S4 | C37H45N3O10S3 | [4] |

| Molecular Weight (MW) | 954.1 g/mol | 788.0 g/mol | [4][5] |

| Purity | >90% (HPLC) | >95% (HPLC) | [4][5] |

| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [4][5] |

| Storage | -20°C, desiccated, in the dark | -20°C, desiccated, in the dark | [4][5] |

Table 2: Spectroscopic Properties

| Property | This compound | Trisulfo-Cy5-Alkyne | Source |

| Excitation Maximum (λex) | 678 nm | 647 nm | [4][5] |

| Emission Maximum (λem) | 694 nm | 670 nm | [4][5] |

| Extinction Coefficient (ε) | 190,000 cm⁻¹M⁻¹ | 250,000 cm⁻¹M⁻¹ | [4][5] |

| Spectrally Similar Dyes | Alexa Fluor® 680, IRDye® 680RD, DyLight® 680 | Alexa Fluor® 647, CF™ 647 Dye, DyLight™ 649 | [1][3] |

The Alkyne Group and Click Chemistry

The terminal alkyne group on this compound is the reactive handle that enables its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction forms a stable, covalent triazole linkage between the alkyne-containing dye and an azide-modified target molecule.[8] The high efficiency and specificity of the CuAAC reaction allow for the precise labeling of biomolecules in complex biological mixtures with minimal side reactions.[8]

Caption: The CuAAC reaction covalently links this compound to an azide-modified biomolecule.

Experimental Protocols

The following protocols provide a general framework for using this compound in common bioconjugation applications. Optimization may be required for specific biomolecules and experimental setups.

Protocol 1: Labeling of Azide-Modified Proteins in Solution

This protocol details the steps for labeling a protein that has been modified to contain an azide (B81097) group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 300 mM in water)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein solution, this compound (typically a 2-10 fold molar excess over the protein), and the THPTA ligand solution. Gently mix.

-

Add Copper Catalyst: Add the CuSO4 solution to the reaction mixture. The final concentration of CuSO4 should be optimized, but a starting point of 1 mM is common.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration of sodium ascorbate should be in excess of the CuSO4 (e.g., 5 mM).

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purification: Purify the labeled protein from unreacted dye and catalyst components using a suitable method, such as size-exclusion chromatography or dialysis.

Protocol 2: Labeling of Azide-Modified Molecules in Cell Lysates

This protocol is designed for labeling azide-containing molecules within a complex cell lysate.

Materials:

-

Cell lysate containing azide-modified molecules

-

This compound stock solution (e.g., 10 mM in DMSO or water)

-

Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

-

THPTA ligand solution (e.g., 100 mM in water)

-

Sodium ascorbate solution (freshly prepared, e.g., 300 mM in water)

-

Methanol and Chloroform for protein precipitation (optional)

Procedure:

-

Prepare the Labeling Cocktail: In a fresh tube, prepare a labeling cocktail by combining the this compound stock solution, THPTA ligand solution, and CuSO4 solution in a suitable buffer (e.g., PBS).

-

Combine with Lysate: Add the cell lysate to the labeling cocktail.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to start the reaction.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Downstream Analysis: The labeled lysate can be directly used for downstream applications like SDS-PAGE and in-gel fluorescence scanning. Alternatively, proteins can be precipitated using a methanol/chloroform procedure to remove excess reagents.[9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound, from initial biomolecule modification to final analysis.

Caption: A generalized workflow for labeling biomolecules with this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas:

-

Proteomics: Used for the visualization and identification of newly synthesized proteins through metabolic labeling with azide-containing amino acid analogs.

-

Glycobiology: Enables the detection and imaging of glycans that have been metabolically labeled with azide-functionalized sugars.

-

Drug Development: Facilitates the tracking and localization of drug candidates by conjugating them with the fluorescent dye.

-

In Vivo Imaging: Its near-infrared fluorescence allows for deep tissue imaging in animal models with reduced autofluorescence, making it suitable for preclinical studies.[10][11]

Conclusion

This compound is a robust and versatile near-infrared fluorescent probe for the specific labeling of azide-modified biomolecules. Its high water solubility, photostability, and efficient reactivity via click chemistry make it an indispensable tool for researchers and drug development professionals. The detailed data and protocols provided in this guide are intended to facilitate its successful implementation in a wide range of biological and biomedical applications.

References

- 1. interchim.fr [interchim.fr]

- 2. lumiprobe.com [lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound, 2055046-12-1 | BroadPharm [broadpharm.com]

- 5. Trisulfo-Cy5-Alkyne, 2055138-90-2 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. broadpharm.com [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Trisulfo-Cy5.5-Alkyne Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of Trisulfo-Cy5.5-Alkyne, a bright and photostable near-infrared fluorescent probe, for the specific labeling of azide-modified proteins via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a key reaction in click chemistry.

Introduction

This compound is a water-soluble fluorescent dye ideal for labeling biomolecules in aqueous environments, minimizing non-specific binding.[1][2] Its near-infrared fluorescence (excitation/emission maxima at approximately 678/694 nm) provides significant advantages for biological imaging, including reduced autofluorescence from cellular components and deeper tissue penetration.[1][2] The alkyne group on the dye molecule allows for a highly specific and efficient covalent reaction with an azide (B81097) group that has been incorporated into a protein of interest.[1] This bioorthogonal reaction, known as click chemistry, is rapid, quantitative, and occurs under mild, biocompatible conditions, making it a powerful tool for a wide range of applications in research and drug development.[3]

Principle of the Method

The core of this labeling protocol is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an azide group on a protein.[3] The azide group is typically introduced into the protein either through metabolic labeling with an azide-bearing amino acid analog (e.g., L-azidohomoalanine) or by chemical modification of the protein with an azide-containing reagent.[3] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper (II) sulfate) and a reducing agent (e.g., sodium ascorbate).[4] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.[4] The resulting triazole linkage is highly stable, forming a permanent fluorescent label on the protein.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C44H47N3O13S4 | [1] |

| Molecular Weight | 954.1 g/mol | [1] |

| Excitation Maximum (λex) | ~678 nm | [1] |

| Emission Maximum (λem) | ~694 nm | [1] |

| Molar Extinction Coefficient | ~190,000 M⁻¹cm⁻¹ | [1] |

| Solubility | Water, DMSO, DMF | [1][2] |

| Storage | -20°C, desiccated, protected from light | [1] |

Quantitative Performance Data

| Parameter | Description | Typical Expected Range |

| Degree of Labeling (DOL) | The average number of dye molecules conjugated to a single protein molecule. | 1 - 5 (Optimal DOL depends on the protein and application to avoid fluorescence quenching) |

| Labeling Efficiency (%) | The percentage of the initial dye that is covalently attached to the protein. | > 90% (for click chemistry reactions) |

| Signal-to-Noise Ratio | The ratio of the fluorescent signal from the labeled protein to the background fluorescence. | High (due to the specificity of the click reaction and low autofluorescence in the near-IR range) |

Experimental Protocols

This section provides a detailed protocol for labeling an azide-modified protein with this compound.

Materials and Reagents

-

Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)

-

This compound

-

Dimethylsulfoxide (DMSO), anhydrous

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate (B8700270)

-

Deionized water

-

Purification resin (e.g., spin columns, size-exclusion chromatography media)

-

Elution buffer (e.g., PBS)

Stock Solution Preparation

-

This compound (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Mix well by vortexing. Store at -20°C, protected from light.

-

Copper(II) Sulfate (20 mM): Dissolve copper(II) sulfate pentahydrate in deionized water to a final concentration of 20 mM.

-

THPTA (100 mM): Dissolve THPTA in deionized water to a final concentration of 100 mM.

-

Sodium Ascorbate (300 mM): Prepare a fresh 300 mM solution of sodium ascorbate in deionized water immediately before use. This solution is prone to oxidation.

Protein Labeling Protocol (CuAAC)

-

Prepare the Protein: Dilute the azide-modified protein to a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

-

Prepare the Click-iT® Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in the order listed. The volumes provided are for a 200 µL final reaction volume; scale as needed.

-

90 µL PBS buffer

-

50 µL azide-modified protein solution

-

4 µL of 10 mM this compound stock solution (for a final concentration of 200 µM; this can be optimized)

-

10 µL of 100 mM THPTA solution

-

10 µL of 20 mM CuSO₄ solution

-

-

Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture. Vortex briefly to mix.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Purification of the Labeled Protein: Remove the unreacted dye and other reaction components using a suitable purification method.

-

Spin Column Purification (for small volumes):

-

Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

-

Equilibrate the column with the desired elution buffer (e.g., PBS).

-

Load the reaction mixture onto the center of the resin bed.

-

Centrifuge to collect the purified, labeled protein. The smaller, unreacted dye molecules will be retained by the resin.

-

-

Size-Exclusion Chromatography (SEC) (for larger volumes or higher purity):

-

Equilibrate the SEC column with the desired elution buffer.

-

Load the reaction mixture onto the column.

-

Collect fractions and monitor the absorbance at 280 nm (for protein) and ~678 nm (for Trisulfo-Cy5.5) to identify the fractions containing the labeled protein.

-

-

Determination of Degree of Labeling (DOL)

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, ~678 nm (A_max).

-

Calculate Dye Concentration:

-

Concentration of Dye (M) = A_max / (ε_dye × path length)

-

ε_dye for Trisulfo-Cy5.5 is ~190,000 M⁻¹cm⁻¹

-

-

-

Calculate Protein Concentration:

-

A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For Cy5.5, this is typically around 0.04.

-

Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

-

Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein × path length)

-

ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

-

-

-

Calculate DOL:

-

DOL = [Concentration of Dye] / [Concentration of Protein]

-

Visualizations

Click Chemistry Reaction Mechanism

Caption: The CuAAC reaction mechanism for protein labeling.

Experimental Workflow for Protein Labeling

Caption: A streamlined workflow for labeling proteins with this compound.

References

Application Notes and Protocols for Trisulfo-Cy5.5-Alkyne Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5.5-Alkyne is a near-infrared (NIR) fluorescent dye equipped with a terminal alkyne group, designed for covalent labeling of biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This highly efficient and specific reaction enables the stable conjugation of the bright and photostable Cy5.5 fluorophore to a wide range of azide-modified biomolecules, including proteins, nucleic acids, and small molecules. The resulting fluorescently labeled conjugates are invaluable tools for a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.[1] The trisulfonation of the cyanine (B1664457) core imparts excellent water solubility, minimizing aggregation and non-specific binding in aqueous biological environments.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 954.1 g/mol | [2] |

| Excitation Maximum (λex) | ~678 nm | [2] |

| Emission Maximum (λem) | ~694 nm | [2] |

| Molar Extinction Coefficient (ε) | 190,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.28* | |

| Solubility | Water, DMSO, DMF | [2] |

*Note: The quantum yield is reported for Cy5.5 SE, a structurally similar derivative. This value is provided as a close approximation.

Experimental Protocols

This section provides detailed methodologies for the copper-catalyzed click chemistry labeling of an azide-modified protein with this compound, followed by purification of the conjugate.

Diagram: General Workflow for Protein Labeling

Caption: General workflow for labeling azide-modified proteins with this compound.

Preparation of Stock Solutions

-

This compound Stock Solution (10 mM): Dissolve 1 mg of this compound (MW: 954.1) in 105 µL of anhydrous DMSO or DMF. Vortex until fully dissolved. Store at -20°C, protected from light and moisture.

-

Copper(II) Sulfate (CuSO₄) Stock Solution (20 mM): Dissolve 5 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at room temperature.

-

Ligand (e.g., THPTA) Stock Solution (100 mM): Dissolve an appropriate amount of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules.[3][4] Store at -20°C.

-

Sodium Ascorbate (B8700270) Stock Solution (300 mM): Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh for each experiment as ascorbate readily oxidizes.[3][4]

-

Azide-Modified Protein Solution: Prepare the azide-modified protein in a buffer free of primary amines (e.g., Tris) and azides. A suitable buffer is 1x PBS or 100 mM sodium phosphate, pH 7.4. The protein concentration should ideally be between 1-10 mg/mL.

Click Chemistry Reaction

The following protocol is a starting point and can be optimized for specific proteins and applications. This example is for a 100 µL final reaction volume.

-

In a microcentrifuge tube, add the following reagents in the order listed:

-

50 µL of azide-modified protein solution (1-5 mg/mL in PBS).

-

30 µL of 1x PBS buffer.

-

-

Prepare the catalyst premix in a separate tube:

-

10 µL of 100 mM THPTA solution.

-

10 µL of 20 mM CuSO₄ solution.

-

Vortex briefly to mix.

-

-

Add the 20 µL of the catalyst premix to the protein solution and vortex gently.

-

Add 10 µL of 2.5 mM this compound stock solution (final concentration ~250 µM). The molar excess of the dye may need to be optimized.

-

Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.[5]

-

Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.[5]

Purification of the Labeled Protein

It is crucial to remove unreacted this compound after the labeling reaction. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.

-

Equilibrate a desalting column (e.g., Sephadex G-25) with 1x PBS according to the manufacturer's instructions.

-

Carefully load the entire click chemistry reaction mixture onto the center of the column bed.

-

Elute the protein-dye conjugate with 1x PBS. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye will be retained by the resin and elute later.

-

Collect the fractions and identify those containing the labeled protein by monitoring the absorbance at 280 nm (for protein) and ~678 nm (for Cy5.5).

-

Pool the fractions containing the purified conjugate.

-

The purity of the conjugate can be assessed by SDS-PAGE followed by fluorescence scanning of the gel. A single fluorescent band corresponding to the molecular weight of the protein should be observed.

Application Example: Imaging Tumor Vasculature

This compound can be used to label azide-modified targeting ligands, such as peptides or antibodies, for in vivo imaging of specific biological targets. The following workflow illustrates the labeling of a tumor-targeting peptide and its subsequent use for imaging tumor vasculature in a mouse model.

Diagram: Workflow for Tumor Vasculature Imaging

References

Application Notes and Protocols for Labeling Fixed Cells with Trisulfo-Cy5.5-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of specific biomolecules within cells is a cornerstone of modern biological research and drug development. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and bioorthogonal method for fluorescently labeling biomolecules in situ.[1][2][3] This technique involves a two-step process: first, the metabolic incorporation of an azide-functionalized precursor into a target biomolecule (e.g., proteins, glycans, or nucleic acids), and second, the highly specific covalent reaction of this azide (B81097) with an alkyne-containing fluorescent dye.

Trisulfo-Cy5.5-Alkyne is a near-infrared (NIR) fluorescent dye ideally suited for these applications.[4] Its three sulfonate groups confer excellent water solubility, and its spectral properties in the NIR region minimize background autofluorescence from cellular components.[5][6] These application notes provide a detailed protocol for labeling fixed cells using this compound, focusing on the visualization of newly synthesized proteins as a key application.

Principle of the Method

The experimental workflow involves three main stages:

-

Metabolic Labeling: Cells are incubated with a precursor molecule containing an azide group. For example, to label newly synthesized proteins, an amino acid analog like L-azidohomoalanine (AHA) or an alkyne analog of puromycin (B1679871), O-propargyl-puromycin (OPP), is used.[7][8][9][10][11][12] For glycans, azide-modified sugars such as N-azidoacetylmannosamine (ManNAz) are employed. These precursors are incorporated into nascent biomolecules by the cell's natural metabolic machinery.

-

Cell Fixation and Permeabilization: After metabolic labeling, the cells are fixed to preserve their structure and then permeabilized to allow the click chemistry reagents to access the intracellular environment.

-

Click Reaction: The azide-labeled biomolecules are then covalently labeled with this compound through a CuAAC reaction. This reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate (B8700270). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the copper(I) ion and enhance reaction efficiency.[13]

Physicochemical and Spectral Properties of this compound

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 678 nm | [14] |

| Emission Maximum (λem) | 694 nm | [14] |

| Molar Extinction Coefficient (ε) | 190,000 cm⁻¹M⁻¹ | [14] |

| Molecular Weight | 954.1 g/mol | [14] |

| Solubility | Water, DMSO, DMF | [14] |

Experimental Protocols

Part 1: Metabolic Labeling of Nascent Proteins with O-propargyl-puromycin (OPP)

This protocol is an example for labeling newly synthesized proteins. A similar approach can be used with azide-modified precursors for other biomolecules.

-

Cell Culture: Plate cells on sterile coverslips in a culture dish at a density that will result in 50-70% confluency at the time of the experiment.

-

OPP Labeling:

-

Prepare a 20 mM stock solution of O-propargyl-puromycin (OPP) in DMSO.

-

Dilute the OPP stock solution in pre-warmed complete culture medium to a final working concentration. The optimal concentration should be determined empirically for each cell type and experimental condition but typically ranges from 2 µM to 20 µM.[11]

-

Remove the existing culture medium from the cells and add the OPP-containing medium.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The incubation time can be adjusted based on the desired labeling window.[11]

-

Part 2: Cell Fixation and Permeabilization

-

Washing: After OPP incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS for 5 minutes each.

Part 3: Click Chemistry Labeling with this compound

Note: It is crucial to prepare the click reaction cocktail fresh just before use.

Stock Solutions:

-

This compound: Prepare a 1-5 mM stock solution in DMSO or water. Store at -20°C, protected from light.

-

Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

-

THPTA Ligand: Prepare a 200 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution oxidizes quickly and must be prepared fresh.

Click Reaction Cocktail (for one 1 mL reaction):

| Reagent | Stock Concentration | Volume to Add | Final Concentration |

| This compound | 1 mM | 5 µL | 5 µM |

| CuSO₄ | 100 mM | 10 µL | 1 mM |

| THPTA Ligand | 200 mM | 25 µL | 5 mM |

| Sodium Ascorbate | 100 mM | 50 µL | 5 mM |

| PBS | - | 910 µL | - |

| Total Volume | 1 mL |

Procedure:

-

Prepare the Click Cocktail: In a microcentrifuge tube, combine the PBS, this compound, CuSO₄, and THPTA ligand. Vortex briefly to mix.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the cocktail and vortex immediately to mix.

-

Labeling: Immediately add the click reaction cocktail to the fixed and permeabilized cells on the coverslips.

-

Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

(Optional) Counterstaining: If desired, counterstain the nuclei with a suitable dye (e.g., DAPI or Hoechst) according to the manufacturer's protocol.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope equipped with filter sets appropriate for Cy5.5 (Excitation/Emission: ~678/694 nm).

Data Presentation

The following table provides representative data on the expected relationship between the concentration of a Cy5.5 dye and the resulting fluorescence intensity, which is typically linear within a certain range.[15]

| This compound Concentration (µM) | Relative Fluorescence Intensity (Arbitrary Units) |

| 0 (Control) | 50 |

| 1 | 250 |

| 2.5 | 600 |

| 5 | 1200 |

| 10 | 2350 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for labeling fixed cells.

Signaling Pathway Example: mTOR and Protein Synthesis

Click chemistry-based labeling of nascent proteins is a powerful tool to study signaling pathways that regulate protein synthesis, such as the mTOR (mammalian target of rapamycin) pathway. mTOR is a central kinase that, when activated by growth factors, integrates signals to promote cell growth and proliferation, in part by stimulating protein translation.

Caption: mTOR signaling pathway leading to protein synthesis.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak signal | Inefficient metabolic labeling. | Optimize concentration and incubation time of the azide/alkyne precursor. Ensure cell health during labeling. |

| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Ensure correct concentrations and ratios of click reagents. Increase incubation time. | |

| Fixation/permeabilization issue. | Ensure complete permeabilization. Some epitopes may be sensitive to PFA concentration or fixation time. | |

| High background fluorescence | Non-specific binding of the dye. | Decrease the concentration of this compound. Increase the number and duration of wash steps after the click reaction. Add 1% BSA to wash buffers.[16] |

| Copper-mediated artifacts. | Ensure a sufficient excess of THPTA ligand (at least 5-fold) over CuSO₄ to chelate the copper ions effectively.[13][16] | |

| Autofluorescence. | Image in the near-infrared spectrum to minimize cellular autofluorescence. Include an unstained control to assess autofluorescence levels.[17] | |

| Cell morphology is compromised | Harsh fixation or permeabilization. | Reduce the concentration of PFA or Triton X-100. Decrease incubation times. |

| Cytotoxicity from labeling. | Perform a toxicity assay for the metabolic precursor at various concentrations. |

References

- 1. Click Chemistry – Med Chem 101 [medchem101.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin | Semantic Scholar [semanticscholar.org]

- 10. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, 2055046-12-1 | BroadPharm [broadpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. biotium.com [biotium.com]

Visualizing Cellular Dynamics: Applications of Trisulfo-Cy5.5-Alkyne in Live-Cell Imaging

For researchers, scientists, and drug development professionals, Trisulfo-Cy5.5-Alkyne has emerged as a powerful tool for real-time visualization of dynamic cellular processes. This near-infrared, water-soluble fluorescent probe allows for specific and covalent labeling of biomolecules within living cells through a bioorthogonal click chemistry reaction. Its application in live-cell imaging provides unprecedented opportunities to study protein synthesis, glycan trafficking, and other vital cellular functions with high precision and minimal perturbation.

This compound is a cyanine (B1664457) 5.5 dye functionalized with an alkyne group. This alkyne moiety readily participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-modified biomolecules.[1][2] This highly efficient and specific "click" reaction allows for the covalent attachment of the bright and photostable Cy5.5 fluorophore to targets of interest within the complex environment of a living cell. The trisulfonation of the Cy5.5 core enhances its water solubility, making it highly suitable for biological applications.

Core Applications in Live-Cell Imaging:

The versatility of this compound enables a range of applications in live-cell imaging, primarily centered around metabolic labeling strategies.

1. Visualizing Nascent Protein Synthesis: By introducing amino acid analogs containing an azide (B81097) group, such as L-azidohomoalanine (AHA), into cell culture media, newly synthesized proteins can be metabolically labeled.[3] Subsequent treatment of the live cells with this compound allows for the specific fluorescent tagging of these nascent proteins via the CuAAC reaction. This approach provides a powerful method to study protein synthesis dynamics, localization, and turnover in real-time.

2. Tracking Glycan Trafficking and Localization: Similar to protein labeling, cells can be fed with azide-modified monosaccharide precursors, which are incorporated into glycans through the cell's natural biosynthetic pathways.[4][5] this compound can then be used to fluorescently label these glycans on the cell surface and within intracellular compartments, enabling the study of glycan trafficking, distribution, and their role in various cellular processes.

Quantitative Data Summary

The selection of a fluorescent probe for live-cell imaging is critically dependent on its photophysical properties and biocompatibility. The following table summarizes key quantitative data for this compound and related cyanine dyes.

| Property | Value | References |

| Excitation Maximum (λex) | ~678 nm | |

| Emission Maximum (λem) | ~694 nm | |

| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | |

| Quantum Yield (for Cy5) | ~0.2 | [6] |

| Photostability | Moderate to High | [7][8] |

| Cytotoxicity | Low to Moderate | [7][9][10] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in live-cell imaging. Below are protocols for two key applications.

Protocol 1: Live-Cell Labeling of Nascent Proteins

This protocol details the metabolic labeling of newly synthesized proteins with an azide-containing amino acid analog followed by fluorescent labeling with this compound.

Materials:

-

Mammalian cells of interest

-

Cell culture medium (methionine-free)

-

L-azidohomoalanine (AHA)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging medium

Procedure:

-

Metabolic Labeling:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Replace the growth medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine.

-

Replace the medium with methionine-free medium supplemented with 25-50 µM AHA and incubate for 4-16 hours.

-

-

Click Reaction - Live Cell Labeling:

-

Prepare a fresh 2X click reaction cocktail in live-cell imaging medium:

-

100 µM CuSO₄

-

500 µM THPTA

-

5 mM Sodium Ascorbate (add fresh)

-

10 µM this compound

-

-

Wash the cells twice with PBS.

-

Add an equal volume of the 2X click reaction cocktail to the cells in imaging medium and incubate for 10-30 minutes at 37°C, protected from light.[1][2]

-

Wash the cells three times with live-cell imaging medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5.5 (e.g., excitation ~640 nm, emission ~680 nm).

-

Protocol 2: Live-Cell Imaging of Cell-Surface Glycans

This protocol outlines the metabolic labeling of cell-surface sialic acids with an azide-modified sugar and subsequent fluorescent labeling.

Materials:

-

Mammalian cells of interest

-

Cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging medium

Procedure:

-

Metabolic Labeling:

-

Culture cells in their standard growth medium supplemented with 25-50 µM Ac₄ManNAz for 2-3 days to allow for metabolic incorporation into cell-surface glycans.[4]

-

-

Click Reaction - Live Cell Labeling:

-

Prepare a fresh 2X click reaction cocktail as described in Protocol 1.

-

Wash the cells twice with PBS.

-

Add the click reaction cocktail to the cells and incubate for 10-20 minutes at room temperature, protected from light.

-

Wash the cells three times with live-cell imaging medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate settings for Cy5.5.

-

Visualizations

To further illustrate the applications and workflows, the following diagrams are provided.

Caption: Experimental workflow for labeling nascent proteins.

Caption: Viral entry and trafficking pathway visualization.

Caption: Logical relationship of the labeling strategy.

References

- 1. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioorthogonal Metabolic Labeling Utilizing Protein Biosynthesis for Dynamic Visualization of Nonenveloped Enterovirus 71 Infection [pubmed.ncbi.nlm.nih.gov]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. Site-Specific and Multiple Fluorogenic Metabolic Glycan Labeling and Glycoproteomic Profiling in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trisulfo-Cy5.5-Alkyne in Fluorescence Resonance Energy Transfer (FRET)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5.5-Alkyne is a water-soluble, near-infrared fluorescent dye equipped with an alkyne functional group. This feature allows for its specific attachment to azide-modified biomolecules via copper-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction. Its bright fluorescence and long emission wavelength make it an excellent acceptor fluorophore in Fluorescence Resonance Energy Transfer (FRET) based assays. FRET is a powerful technique for studying molecular interactions, conformational changes in proteins, and enzymatic activity by measuring the non-radiative energy transfer from an excited donor fluorophore to a proximal acceptor fluorophore. This document provides detailed application notes and protocols for the use of this compound in FRET assays.

Photophysical Properties and FRET Pair Selection

The selection of a suitable donor fluorophore is critical for successful FRET experiments. The donor's emission spectrum must overlap with the acceptor's excitation spectrum. This compound, with its excitation maximum around 678 nm and emission maximum around 694 nm, can be paired with several donor dyes. Commonly used donors include Cyanine 3 (Cy3) and Cyanine 5 (Cy5) derivatives.

Table 1: Photophysical Properties of this compound and Potential Donor Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Trisulfo-Cy3-Alkyne | 550 | 570 | 150,000 | ~0.3 |

| Trisulfo-Cy5-Alkyne | 647 | 670 | 250,000[1] | 0.28[] |

| This compound | 678 [3] | 694 [3] | 190,000 [3] | ~0.28 |

Table 2: Calculated Förster Distances (R₀) for FRET Pairs with this compound

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is dependent on the spectral overlap between the donor emission and acceptor absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles.

| FRET Pair (Donor-Acceptor) | Estimated Förster Distance (R₀) (nm) |

| Trisulfo-Cy3 - Trisulfo-Cy5.5 | ~5.0 - 6.0 |

| Trisulfo-Cy5 - Trisulfo-Cy5.5 | ~6.0 - 7.3[4] |

Note: The exact R₀ value should be determined empirically for each specific labeled biomolecule and experimental condition.

Experimental Protocols

Protocol 1: Dual Labeling of a Protein with a Donor and this compound for FRET Analysis

This protocol describes the site-specific labeling of a protein with a donor fluorophore (e.g., Trisulfo-Cy5-Azide) at a cysteine residue and this compound at a genetically incorporated unnatural amino acid containing an azide (B81097) group.

Materials:

-

Protein of interest with a single cysteine residue and a genetically incorporated azide-bearing unnatural amino acid.

-

Trisulfo-Cy5-Maleimide (or other suitable thiol-reactive donor dye).

-

This compound.

-

Tris(2-carboxyethyl)phosphine (TCEP).

-

Copper(II) sulfate (B86663) (CuSO₄).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

-

Sodium ascorbate.

-

Labeling Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

-

Purification columns (e.g., size-exclusion chromatography or affinity chromatography).

-

Dialysis tubing or centrifugal filters.

Experimental Workflow:

References

Application Notes and Protocols: Trisulfo-Cy5.5-Alkyne for STORM Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that enables the visualization of cellular structures at the nanoscale, far beyond the diffraction limit of conventional light microscopy. The quality of STORM imaging is critically dependent on the photophysical properties of the fluorescent probes used. Trisulfo-Cy5.5-Alkyne is a near-infrared fluorescent dye that is well-suited for STORM, particularly for direct STORM (dSTORM) applications. Its alkyne group allows for covalent labeling of target molecules through a copper-catalyzed click chemistry reaction, providing a specific and stable conjugation. These application notes provide a detailed overview of the properties of this compound and protocols for its use in STORM microscopy.

Properties of this compound

This compound is a water-soluble cyanine (B1664457) dye with photophysical properties that are advantageous for STORM imaging. The trisulfonation enhances its hydrophilicity, which can minimize non-specific binding. Key quantitative data for this compound and the related Trisulfo-Cy5-Alkyne are summarized in the table below for easy comparison.

| Property | This compound | Trisulfo-Cy5-Alkyne | Reference |

| Excitation Maximum (λex) | 678 nm | 647 nm | [1] |

| Emission Maximum (λem) | 694 nm | 670 nm | [1] |

| Molar Extinction Coefficient | 190,000 cm⁻¹M⁻¹ | 250,000 cm⁻¹M⁻¹ | [1][2] |

| Molecular Weight | 954.1 g/mol | 788 g/mol | [1][2] |

| Purity | >90% | >95% | [1][2] |

| Solubility | Water, DMSO, DMF | Water, DMSO, DMF, DCM | [1][2] |

| Reactive Group | Alkyne | Alkyne | [1][2] |

Experimental Protocols

Protocol 1: Antibody Conjugation via Click Chemistry

This protocol describes the labeling of an azide-modified antibody with this compound.

Materials:

-

Azide-modified antibody

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting column

Procedure:

-

Prepare Antibody: Dissolve the azide-modified antibody in PBS.

-

Prepare Dye Stock: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Prepare Catalyst Solution: Prepare a fresh solution of 50 mM CuSO₄ and 250 mM THPTA in water. Prepare a fresh solution of 500 mM sodium ascorbate in water.

-

Conjugation Reaction:

-

To the antibody solution, add this compound to achieve a 5-10 fold molar excess.

-

Add the CuSO₄/THPTA solution to a final concentration of 1 mM CuSO₄.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 678 nm (for this compound).

Protocol 2: Cell Staining for STORM Imaging

This protocol outlines the steps for immunolabeling fixed and permeabilized cells with the this compound conjugated antibody.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA), 4% in PBS

-

Glutaraldehyde (B144438), 0.1% in PBS

-

Sodium borohydride (B1222165) (NaBH₄), 0.1% in PBS (prepare fresh)

-

Triton X-100, 0.2% in PBS

-